3,5-Diethylphenylacetic acid
Description
3,5-Diethylphenylacetic acid is a substituted phenylacetic acid derivative featuring two ethyl groups at the 3- and 5-positions of the benzene ring and a carboxylic acid moiety at the side chain. Phenylacetic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(3,5-diethylphenyl)acetic acid |
InChI |
InChI=1S/C12H16O2/c1-3-9-5-10(4-2)7-11(6-9)8-12(13)14/h5-7H,3-4,8H2,1-2H3,(H,13,14) |
InChI Key |
LPODTDWZOOGKTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)CC(=O)O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Ethyl vs. Chloro vs. Methoxy/Hydroxy Groups: Chlorine atoms (e.g., in 2-(3,5-dichlorophenyl)acetic acid) are electron-withdrawing, increasing acidity (pKa ~2–3), whereas methoxy/hydroxy groups (e.g., homosyringic acid) are electron-donating, reducing acidity (pKa ~4–5) .
- Thermal Stability : Homosyringic acid’s stability is attributed to hydrogen bonding from hydroxyl groups, whereas methyl/ethyl-substituted analogs may exhibit lower melting points due to reduced polarity .
Research Findings and Trends
- Structure-Activity Relationships (SAR): Ethyl and methyl substituents improve metabolic stability compared to hydroxylated analogs, as seen in pharmacokinetic studies of β-amino acid derivatives . Chlorinated phenylacetic acids show higher herbicidal activity but lower environmental persistence compared to methoxylated analogs .
- Thermochemical Data :
- Benzoic acid analogs (e.g., 3,5-dimethylbenzoic acid) exhibit enthalpy of formation values (ΔfH°gas = -364.5 kJ/mol), suggesting similar stability trends for ethyl-substituted phenylacetic acids .
Q & A
Q. What are the standard synthetic routes for 3,5-Diethylphenylacetic acid in organic chemistry research?
The compound is typically synthesized via Suzuki–Miyaura coupling , leveraging palladium catalysts to cross-couple aryl halides with boronic acids. Alternative methods include esterification and reduction reactions. For example, oxidation of intermediates may yield carboxylic acids, while controlled reduction produces alcohols or alkanes. Reaction conditions (e.g., temperature, solvent selection) are critical for optimizing yields .
Q. How is this compound characterized for purity and structural confirmation?
Researchers use NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and molecular integrity. High-performance liquid chromatography (HPLC) ensures purity by detecting impurities, while mass spectrometry (MS) validates the molecular weight. Cross-referencing with databases like PubChem or CAS Common Chemistry provides additional verification .
Q. What biochemical pathways are commonly studied using this compound?
The compound interacts with enzymes such as phenylacetate-CoA ligase , which catalyzes the formation of phenylacetyl-CoA, a key intermediate in aromatic compound degradation. It is also used to probe cellular signaling pathways and metabolic flux in in vitro models. Enzyme activity assays (e.g., spectrophotometric monitoring of coenzyme A derivatives) are standard methodologies .
Advanced Research Questions
Q. How can temporal degradation of this compound be mitigated in long-term biochemical assays?
Stability studies indicate the compound degrades under prolonged exposure to heat or moisture. To mitigate this:
- Store at -20°C in anhydrous conditions.
- Use antioxidants (e.g., BHT) to inhibit oxidation.
- Regularly validate stability via HPLC or GC-MS to ensure consistency in results .
Q. What strategies resolve contradictions in reported enzyme interactions involving this compound?
Discrepancies in enzyme binding (e.g., conflicting reports on substrate specificity) require comparative kinetic assays under standardized conditions (pH, temperature). Isothermal titration calorimetry (ITC) quantifies binding affinities, while X-ray crystallography or molecular docking elucidates structural interactions. Cross-validation with orthogonal methods (e.g., fluorescence quenching) enhances reliability .
Q. How do substitution patterns on the phenyl ring influence reactivity and bioactivity compared to analogs?
The 3,5-diethyl substitution enhances steric hindrance, reducing electrophilic aromatic substitution rates compared to methyl derivatives. Electronic effects (e.g., electron-donating ethyl groups) increase resonance stabilization, altering redox potential in biochemical reactions. Comparative studies using density functional theory (DFT) and Hammett plots quantify these effects .
Q. What experimental designs optimize yield in multi-step syntheses of this compound?
Key strategies include:
- Catalyst optimization : Screening Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki coupling efficiency.
- Reaction monitoring : Using TLC or in-situ IR to track intermediate formation.
- Purification : Employing silica gel chromatography or recrystallization from ethanol/water mixtures to isolate high-purity product .
Data Analysis and Interpretation
Q. How should researchers interpret variability in spectral data (e.g., NMR) for this compound derivatives?
Signal splitting in NMR (e.g., diastereotopic protons) may arise from restricted rotation due to steric effects. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping peaks. For MS fragmentation patterns, compare with computational tools like MassFrontier to identify plausible degradation pathways .
Q. What methodologies address conflicting reports on the compound’s metabolic stability in in vivo models?
Conduct pharmacokinetic studies with radiolabeled ([¹⁴C]) this compound to track absorption, distribution, and excretion. Pair with hepatic microsomal assays to assess cytochrome P450-mediated metabolism. Data normalization to control compounds (e.g., warfarin) minimizes inter-study variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
